methyl 5-(4-methylphenyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-(4-methylphenyl)-1H-pyrrole-2-carboxylate: is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This particular compound features a methyl ester group at the second position and a 4-methylphenyl group at the fifth position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-methylphenyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, such as 4-methylbenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The initial step involves a condensation reaction between 4-methylbenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions, typically using hydrochloric acid, to form the pyrrole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-methylphenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Methyl 5-(4-methylphenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is utilized as an intermediate in the synthesis of various fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of methyl 5-(4-methylphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-phenyl-1H-pyrrole-2-carboxylate
- Methyl 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate
- Methyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 5-(4-methylphenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 5-(4-methylphenyl)-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-5-10(6-4-9)11-7-8-12(14-11)13(15)16-2/h3-8,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTSJKJZROKGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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